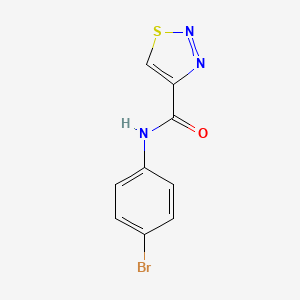
N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data . Another related compound, “N-(4-bromophenyl)furan-2-carboxamide”, was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline .Molecular Structure Analysis
The molecular structure of a compound is typically confirmed by physicochemical and spectral characteristics. For example, the molecular structures of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives were confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been studied. For instance, the synthesis of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives involved various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are typically determined by various analytical techniques. For instance, the physical and chemical properties of “Acetamide, N-(4-bromophenyl)-” were determined .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been studied for its potential antimicrobial activity. It has shown promising results against both bacterial (Gram positive and Gram negative) and fungal species . This makes it a potential candidate for the development of new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer activity. It has shown significant activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that it could be used in the development of new anticancer drugs .
Antiproliferative Agents
The compound has been studied as a potential antiproliferative agent. It has shown promising results, suggesting that it could be used in the development of drugs to combat the proliferation of cancerous cells .
Drug Design
The compound has been used in the design of new drugs. Its molecular structure has been confirmed by physicochemical properties and spectroanalytical data, making it a potential lead compound for rational drug designing .
Synthesis of Derivatives
The compound has been used in the synthesis of derivatives. These derivatives have been evaluated for their in vitro antimicrobial activity and anticancer activity .
Biological Evaluation
The compound has been used in the biological evaluation of novel compounds. It has been tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity, and for toxicity on freshwater cladoceran Daphnia magna Straus .
Antioxidant Activity
The compound has been tested for its antioxidant activity. It has been evaluated using DPPH, ABTS, and ferric reducing power assays .
Toxicity Testing
The compound has been tested for its toxicity. It has been evaluated on freshwater cladoceran Daphnia magna Straus, providing valuable information about its potential environmental impact .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-bromophenyl)thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3OS/c10-6-1-3-7(4-2-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHZXFGNVZCTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2659028.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2659029.png)
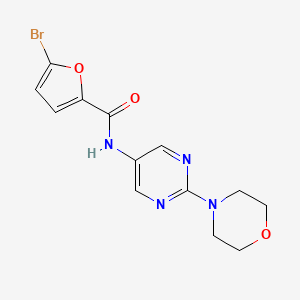
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide](/img/structure/B2659033.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659034.png)
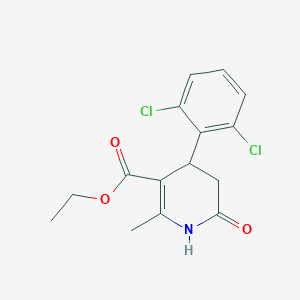
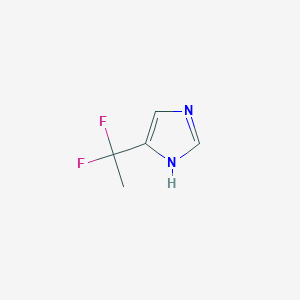
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2659039.png)
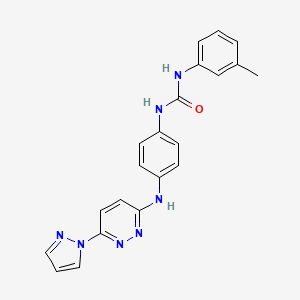
![4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one](/img/structure/B2659041.png)
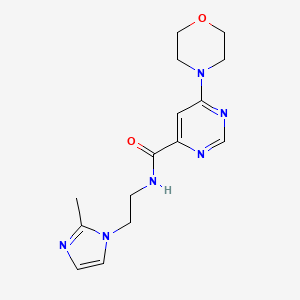
![N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-N-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B2659044.png)
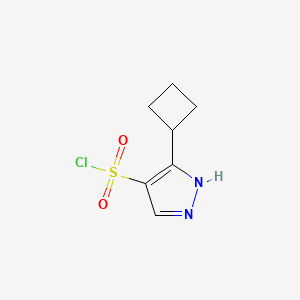
![Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2659049.png)